3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Descripción general

Descripción

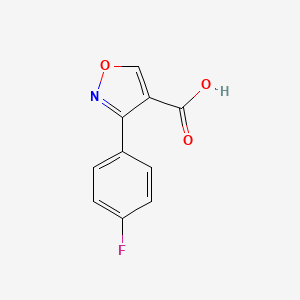

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to form different ring structures.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include various carboxylate derivatives.

- Reduction products may include partially or fully reduced isoxazole rings.

- Substitution products depend on the nucleophile used and can include a wide range of functionalized phenyl-isoxazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has been synthesized and evaluated for its antiproliferative properties against multiple cancer cell lines. Studies have shown that derivatives of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid exhibit significant activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.

Case Study: Antiproliferative Activity

A study synthesized a series of fluorophenyl-isoxazole-carboxamide derivatives and assessed their anticancer activities using the MTS assay. The results indicated that several compounds displayed IC50 values in the low micromolar range, demonstrating promising anticancer potential .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | Hep3B | 5.76 |

| Compound B | HepG2 | 34.64 |

| Compound C | HeLa | 9.58 |

Immunosuppressive Properties

Research has shown that modifications in the isoxazole structure can lead to significant immunosuppressive effects. The synthesis of new derivatives has led to compounds with varying degrees of immunomodulatory activity.

Anti-inflammatory and Analgesic Activities

Isoxazole derivatives have been explored for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Study: COX Inhibition

A series of isoxazole derivatives were synthesized and screened for COX inhibitory activity. Compounds with halogen substitutions exhibited significant selectivity towards COX-2, highlighting their potential as anti-inflammatory agents .

| Compound | COX Inhibition (IC50 µM) | Selectivity |

|---|---|---|

| Compound D | 0.95 | COX-2 |

| Compound E | 0.24 | COX-1/COX-2 |

Other Biological Activities

In addition to the primary applications mentioned above, compounds derived from this compound have been investigated for antioxidant properties and enzyme inhibition.

Antioxidant Activity

Recent studies have demonstrated that these compounds exhibit scavenging activity against free radicals, which is essential for mitigating oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the isoxazole ring can contribute to the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

- 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

- 3-(4-Methyl-phenyl)-isoxazole-4-carboxylic acid

- 3-(4-Nitro-phenyl)-isoxazole-4-carboxylic acid

Comparison: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design compared to its chloro, methyl, and nitro analogs.

Actividad Biológica

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Signaling Pathway Modulation : It can modulate key signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation .

- Gene Expression Regulation : The compound affects the expression of genes related to apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), HeLa (cervical), MCF-7 (breast), and Hep3B.

- Mechanism : The compound induces cell cycle arrest, particularly at the G2-M phase, and promotes apoptosis in these cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.6 | Apoptosis induction |

| HeLa | 12.3 | G2-M phase arrest |

| MCF-7 | 10.5 | Apoptosis induction |

Cytotoxicity Studies

In studies involving human promyelocytic leukemia cells (HL-60), the compound showed significant cytotoxic effects. Specifically, it was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions but may exhibit varying absorption rates depending on the route of administration. Factors such as temperature and pH can influence its stability and efficacy in biological systems.

Case Studies

- Study on Antiproliferative Activity : A study synthesized various derivatives of fluorophenyl-isoxazole carboxamides, including the target compound. Results indicated that these compounds significantly reduced cell viability in cancer models compared to controls, highlighting their potential for therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular targets led to distinct effects on gene expression profiles associated with cancer progression and apoptosis .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.